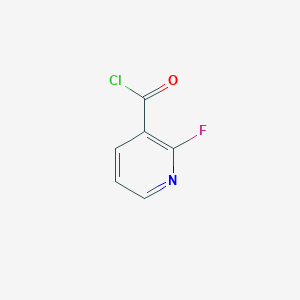

2-Fluoropyridine-3-carbonyl chloride

概要

説明

2-Fluoropyridine-3-carbonyl chloride is a chemical compound utilized in various chemical syntheses and studies due to its unique structural and chemical properties. Its synthesis and functionalization are of significant interest in the fields of organic and medicinal chemistry.

Synthesis Analysis

The synthesis of related fluoropyridines involves nucleophilic substitution reactions, where leaving groups in specific positions are replaced with fluorine or functional groups. Techniques often employ conditions such as polar aprotic solvents (DMF, DMSO) and reactants like KF or Bu4NF to achieve fluorination or introduce new functional groups (Shestopalov et al., 2009).

科学的研究の応用

-

Synthesis of Fluorinated Pyridines

- Scientific Field : Organic Chemistry

- Summary of Application : 2-Fluoropyridine-3-carbonyl chloride is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

- Methods of Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .

- Results or Outcomes : The synthesis of fluorinated pyridines has led to the development of compounds with interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent (s) in the aromatic ring .

-

Synthesis of Heterocyclic Compounds

- Scientific Field : Organic Chemistry

- Summary of Application : 2-Fluoropyridine-5-carbonyl chloride serves as a reagent in synthesizing heterocyclic compounds .

- Methods of Application : It is involved in the synthesis of organic compounds like amides, esters, and sulfonamides .

- Results or Outcomes : The synthesis of these heterocyclic compounds has potential applications in materials science, catalysis, and nanotechnology .

-

Synthesis of Fluorinated Agricultural Products

- Scientific Field : Agricultural Chemistry

- Summary of Application : 2-Fluoropyridine-3-carbonyl chloride is used in the synthesis of fluorinated agricultural products . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

- Methods of Application : The methods of synthesis of fluorinated agricultural products involve the introduction of fluorine atoms into lead structures .

- Results or Outcomes : The synthesis of fluorinated agricultural products has led to the development of products with improved physical, biological, and environmental properties .

-

Synthesis of Piperidine Derivatives

- Scientific Field : Medicinal Chemistry

- Summary of Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

-

Synthesis of Fluorinated Herbicides and Insecticides

- Scientific Field : Agricultural Chemistry

- Summary of Application : 2-Fluoropyridine-3-carbonyl chloride is used in the synthesis of fluorinated herbicides and insecticides . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

- Methods of Application : The methods of synthesis of fluorinated agricultural products involve the introduction of fluorine atoms into lead structures .

- Results or Outcomes : The synthesis of fluorinated agricultural products has led to the development of products with improved physical, biological, and environmental properties .

-

Synthesis of Amides, Esters, and Sulfonamides

- Scientific Field : Organic Chemistry

- Summary of Application : 2-Fluoropyridine-3-carbonyl chloride is involved in the synthesis of organic compounds like amides, esters, and sulfonamides .

- Methods of Application : It serves as a reagent in synthesizing these compounds .

- Results or Outcomes : The synthesis of these compounds has potential applications in various scientific fields .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry . The development of fluorinated chemicals has been steadily increased .

特性

IUPAC Name |

2-fluoropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5(10)4-2-1-3-9-6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHBILBNECDYIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620824 | |

| Record name | 2-Fluoropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoropyridine-3-carbonyl chloride | |

CAS RN |

119899-26-2 | |

| Record name | 2-Fluoropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)

![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)